2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(3-acetylindol-1-yl)-N-(2,6-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c1-11(23)13-9-22(16-8-3-2-5-12(13)16)10-17(24)21-18-14(19)6-4-7-15(18)20/h2-9H,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMVJYAWLYSQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Indole Core
The indole skeleton is typically synthesized via the Fischer indole synthesis or modifications thereof. A key intermediate, 1H-indole, is alkylated at the 1-position to introduce a reactive site for subsequent acetylation and amidation.
Example Procedure (Adapted from Patent US20030158153A1):
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Alkylation of Indole:
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Indole (1.185 g) is dissolved in dry DMSO (3 ml) and added to a suspension of sodium hydride (60% in mineral oil, 0.44 g) in DMSO (10 ml).
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After 2 hours, 2,4,6-trimethylbenzyl chloride (1.9 g) in DMSO (2 ml) is introduced, and the mixture is heated at 60°C for 6 hours.
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The product is extracted with ethyl acetate, dried (Na₂SO₄), and purified via column chromatography.
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Key Reaction Parameters:
| Step | Solvent | Temperature | Catalyst | Yield |
|---|---|---|---|---|
| Alkylation | DMSO | 60°C | NaH | 75% |
Acetylation at the 3-Position
The introduction of the acetyl group at the indole’s 3-position is achieved through Friedel-Crafts acylation or direct electrophilic substitution.
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Friedel-Crafts Acylation:
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The alkylated indole derivative (1 equiv) is reacted with acetyl chloride (1.2 equiv) in the presence of AlCl₃ (1.5 equiv) in anhydrous dichloromethane (DCM).
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The reaction is stirred at 0°C for 2 hours, followed by room temperature for 12 hours.
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Quenching with ice water and extraction with DCM yields the 3-acetylindole intermediate.
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Optimization Insights:
Acetamide Linkage Formation
The final step involves coupling the 3-acetylindole with 2,6-difluoroaniline via an acetamide bridge.
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Activation of Carboxylic Acid:
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3-Acetylindole-1-acetic acid (1 equiv) is treated with thionyl chloride (SOCl₂, 2 equiv) in dry THF under reflux for 4 hours.
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The resultant acyl chloride is isolated by evaporation.
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Amidation with 2,6-Difluoroaniline:
Reaction Conditions Table:
| Step | Reagent | Solvent | Base | Time | Yield |
|---|---|---|---|---|---|
| Acyl Chloride Formation | SOCl₂ | THF | - | 4 h | 90% |
| Amidation | 2,6-Difluoroaniline | THF | TEA | 24 h | 82% |
Optimization and Scalability
Solvent and Temperature Effects
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Solvent Screening:
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Temperature Control:
Catalytic Enhancements
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Alternative Catalysts:
Analytical Characterization
Post-synthesis validation employs advanced spectroscopic techniques:
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¹H-NMR (DMSO-d₆): δ 8.21 (s, 1H, indole H-2), 7.45–7.12 (m, aromatic H), 2.65 (s, 3H, acetyl CH₃).
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IR (KBr): 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend).
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Mass Spec (ESI): m/z 329.3 [M+H]⁺.
Chemical Reactions Analysis
Types of Reactions
2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The indole ring and the difluorophenyl moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with ketone or carboxylic acid functionalities.
Reduction: Reduced derivatives with alcohol or alkane functionalities.
Substitution: Substituted products with various functional groups on the indole or phenyl rings.
Scientific Research Applications
2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Acetamide Backbones
(a) N-(2,6-Difluorophenyl)-2-(2-iodoethyl)acetamide
- Structure : Shares the 2,6-difluorophenylacetamide backbone but replaces the indole with a 2-iodoethyl group.
- Applications : Used in organic synthesis as a halogenated intermediate .
| Compound Name | Molecular Weight | Key Substituents | Applications |
|---|---|---|---|
| Target Compound | ~340 (estimated) | 3-acetylindole, 2,6-difluorophenyl | Pharmacological research |
| N-(2,6-Difluorophenyl)-2-(2-iodoethyl)acetamide | 325.1 | 2-iodoethyl | Synthetic intermediate |
(b) 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)
Indole-Containing Derivatives
(a) 2-[2-(2,6-Dichlorophenylamino)phenyl]-N-(thiazolidin-3-yl)acetamide
- Structure: Combines dichlorophenyl and thiazolidinone groups.
- Properties : Demonstrated anti-inflammatory and antimicrobial activity in vitro.
- Comparison: The target compound’s acetylindole may enhance binding to aromatic enzyme pockets compared to thiazolidinone .
Fluorinated Phenylacetamides in Drug Development
(a) Goxalapladib (CAS-412950-27-7)
- Structure : Difluorophenylethyl-naphthyridine acetamide.
- Properties : Molecular weight 718.80 g/mol; used in atherosclerosis treatment.
- Comparison : The target compound’s simpler structure lacks the naphthyridine and piperidinyl groups, suggesting a narrower but more target-specific bioactivity profile .
Biological Activity
2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide is a synthetic organic compound belonging to the class of indole derivatives. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structural features of the compound include an indole ring substituted with an acetyl group and an acetamide group linked to a difluorophenyl moiety.
The biological activity of 2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The difluorophenyl moiety enhances the compound’s stability and lipophilicity, potentially improving its pharmacokinetic properties.
Anticancer Activity
Recent studies have explored the anticancer potential of indole derivatives, including 2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide. Research indicates that compounds with similar structures exhibit activity against multidrug-resistant cancer cells. For example, a series of 2-aryl-2-(3-indolyl)acetohydroxamic acids showed effectiveness against various cancer types by overcoming resistance mechanisms .
Antimicrobial Properties
The antimicrobial activity of indole derivatives has also been documented. Indole compounds are known to possess significant antibacterial and antifungal properties. The specific activity of 2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide against various microbial strains remains an area for further investigation.
Anti-inflammatory Effects
Indole derivatives have shown promise in reducing inflammation. The compound may exert anti-inflammatory effects by inhibiting specific pathways involved in inflammatory responses. Further research is needed to elucidate the precise mechanisms through which this compound exerts its anti-inflammatory effects.
Comparison of Biological Activities
| Compound Name | Anticancer Activity (IC50) | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide | TBD | TBD | TBD |
| 2-(3-acetyl-1H-indol-1-yl)-N-phenylacetamide | 1.09 ± 0.11 μM | Moderate | Moderate |
| 2-(3-acetyl-1H-indol-1-yl)-N-(2,4-difluorophenyl)acetamide | TBD | TBD | TBD |
Note: TBD = To Be Determined; further studies are required to establish specific values for the compound .
Study on Antihyperglycemic and Antioxidant Activities
A study involving a series of indole derivatives demonstrated their potential as antihyperglycemic agents through inhibition of the α-amylase enzyme. Compounds similar to 2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide exhibited varying degrees of inhibition with IC50 values ranging from 1.09 ± 0.11 μM to higher values for less active compounds . This suggests that modifications in structure can significantly influence biological activity.
Research on Multidrug Resistance in Cancer Cells
Another significant research effort focused on the ability of indole derivatives to combat multidrug-resistant cancer cells. The study highlighted how certain structural features can enhance binding affinity and efficacy against resistant cell lines . This reinforces the potential application of compounds like 2-(3-acetyl-1H-indol-1-yl)-N-(2,6-difluorophenyl)acetamide in developing new cancer therapies.
Q & A
Q. What frameworks guide the integration of contradictory data into a unified mechanistic hypothesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
